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Compound of Interest

Compound Name: Albocycline K3

Cat. No.: B15619956 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
Albocycline is a naturally occurring 14-membered macrolide polyketide with established

antibacterial and emerging antifungal properties. First isolated in 1967, this secondary

metabolite is produced by various species of soil-dwelling bacteria belonging to the genus

Streptomyces. This document provides a comprehensive overview of the origin of Albocycline,

including its discovery, producing organisms, and what is currently understood about its

biosynthesis. While the complete biosynthetic gene cluster for Albocycline has not been fully

elucidated in publicly available literature, this guide details the general mechanism of its

formation via a Type I Polyketide Synthase (PKS) system. Furthermore, this guide presents

quantitative data on its biological activity and detailed experimental protocols for its isolation

and characterization.

Discovery and Producing Organisms
Albocycline, initially named ingramycin, was first isolated in 1967.[1] It is a natural product

synthesized by several strains of Streptomyces, a genus renowned for its prolific production of

bioactive secondary metabolites.[1]

Identified producing organisms include:

Streptomyces sp. OR6, isolated from the rhizosphere of olive trees.[2]

Streptomyces maizeus[2]
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Streptomyces brunneogriseus[3]

Streptomyces roseocinereus[3]

Streptomyces roseochromogenes var. albocyclini[3]

A strain phylogenetically close to Streptomyces lanatus[3]

The isolation of Albocycline from diverse Streptomyces species suggests that the genetic

machinery for its production is distributed across different strains, likely residing on a mobile

genetic element or being part of the core genome of a specific clade within the genus.

Biosynthesis of Albocycline
As a macrolide, Albocycline is synthesized by a Type I Polyketide Synthase (PKS). These are

large, modular enzymes that function as an "assembly line" to construct complex carbon

skeletons from simple acyl-CoA precursors. Each module of a Type I PKS is responsible for

one cycle of chain elongation and can contain various domains that determine the structure of

the growing polyketide chain.

Note: The specific biosynthetic gene cluster encoding the Albocycline PKS has not been

definitively identified and characterized in the reviewed scientific literature. Therefore, the

following represents a conceptual model based on the known mechanisms of Type I PKSs.

Conceptual Biosynthetic Pathway
The biosynthesis of the Albocycline backbone is proposed to proceed through the following

general steps, catalyzed by a multi-modular Type I PKS:

Initiation: The biosynthesis is initiated with a starter unit, likely a small acyl-CoA such as

propionyl-CoA or acetyl-CoA, which is loaded onto the acyl carrier protein (ACP) of the

loading module.

Elongation: The growing polyketide chain is sequentially extended by the addition of

extender units, typically methylmalonyl-CoA or malonyl-CoA. Each elongation module

incorporates one extender unit. The core domains of an elongation module include:

Acyltransferase (AT): Selects the appropriate extender unit.
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Acyl Carrier Protein (ACP): Tethers the growing polyketide chain and the extender unit.

Ketosynthase (KS): Catalyzes the Claisen condensation reaction, extending the polyketide

chain.

Modification: Within each module, optional reductive domains—Ketoreductase (KR),

Dehydratase (DH), and Enoylreductase (ER)—can modify the β-keto group of the newly

added extender unit, leading to variations in the final structure. The specific combination of

these domains in each module of the Albocycline PKS dictates the pattern of hydroxyl,

double bond, and saturated carbon centers in the macrolide backbone.

Termination: Once the full-length polyketide chain is assembled, a Thioesterase (TE) domain

at the end of the final module catalyzes the release and cyclization of the molecule, forming

the 14-membered macrolactone ring of Albocycline.

Post-PKS modifications, such as glycosylation or methylation, may also occur, although

Albocycline itself does not possess a carbohydrate moiety.[3]

Visualizing the Conceptual Biosynthetic Pathway
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Conceptual workflow of Albocycline biosynthesis via a Type I PKS.

Quantitative Data
The following table summarizes key quantitative data related to the biological activity of

Albocycline.
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Parameter Value Organism/Target Reference

IC50 480 μM
Staphylococcus

aureus MurA enzyme
[4]

LC50 10.57 µg/mL
Verticillium dahliae

conidiospores
[3]

MIC 0.5 - 1.0 µg/mL

Methicillin-resistant

Staphylococcus

aureus (MRSA)

[4]

Experimental Protocols
Fermentation for Albocycline Production (from
Streptomyces sp. OR6)
This protocol is adapted from the methods described for the production of Albocycline from

Streptomyces sp. OR6.[2]

Inoculum Preparation:

Prepare a seed culture by inoculating a suitable liquid medium (e.g., ISP2 broth) with a

spore suspension or mycelial fragments of Streptomyces sp. OR6.

Incubate the seed culture at 28°C with shaking at 200 rpm for 72 hours.

Production Culture:

Inoculate baffled Erlenmeyer flasks containing production medium (e.g., ISP2 broth) with

the seed culture.

Incubate the production culture at 28°C with shaking at 200 rpm for an optimized duration

to achieve maximum antifungal activity.

Isolation and Purification of Albocycline
The following is a general workflow for the isolation and purification of Albocycline from the

fermentation broth.[2]
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Fermentation Broth
(Streptomyces sp. OR6)

Filtration to remove mycelia

Extraction of the supernatant with a suitable organic solvent (e.g., ethyl acetate)

Evaporation of the organic solvent under vacuum to yield a crude extract

Vacuum Flash Chromatography (VFC) of the crude extract

Collection of fractions and bioassay-guided selection of active fractions

Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of active fractions

Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation

Pure Albocycline
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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